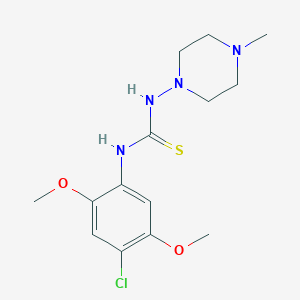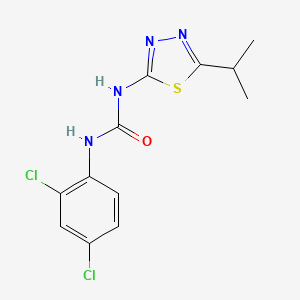![molecular formula C21H16N2O3 B5794610 N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA belongs to the family of isoquinolin-1-one derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of DPA is not fully understood, but it is believed to act through multiple pathways. DPA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. DPA also activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes. Moreover, DPA has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. DPA has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and CAT. Moreover, DPA has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
DPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DPA is also soluble in various solvents, making it suitable for in vitro studies. However, DPA has some limitations for lab experiments. It has low bioavailability and poor solubility in water, which may limit its efficacy in vivo. Moreover, the mechanism of action of DPA is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research of DPA. Firstly, the mechanism of action of DPA needs to be further elucidated to understand its therapeutic potential fully. Secondly, the efficacy of DPA needs to be tested in vivo to determine its pharmacokinetic and pharmacodynamic properties. Thirdly, the potential of DPA as a therapeutic agent needs to be explored in various diseases, including cancer, inflammation, and oxidative stress. Finally, the development of DPA analogs with improved bioavailability and efficacy needs to be pursued.
Conclusion:
In conclusion, DPA is a synthetic compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for drug development. The synthesis method of DPA has been optimized to yield high purity and high yield, making it suitable for large-scale production. Further research is needed to fully understand the mechanism of action of DPA and its potential as a therapeutic agent.
Synthesemethoden
DPA can be synthesized using a multistep process involving the condensation of 2,4-dioxo-1,2,3,4-tetrahydroisoquinoline and 3-phenylpropanoic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain pure DPA. This synthesis method has been optimized to yield high purity and high yield of DPA, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
DPA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DPA has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, DPA has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
N-(1,3-dioxobenzo[de]isoquinolin-6-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-18(12-9-13-5-2-1-3-6-13)22-17-11-10-16-19-14(17)7-4-8-15(19)20(25)23-21(16)26/h1-8,10-11H,9,12H2,(H,22,24)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBTXXMTQZYYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C3C=CC=C4C3=C(C=C2)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5794531.png)


![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5794574.png)
![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)

![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)
![2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5794603.png)


![2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794625.png)
![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![2-methoxy-6-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5794645.png)